Firpic
Overview
Description
FIrpic, also known as Bis [2- (4,6-difluorophenyl)pyridinato-C2,N] (picolinato)iridium, is a highly efficient phosphorescent dopant material for OLED devices . It is one of the most investigated bis-cyclometallated iridium complexes, particularly in the context of organic light-emitting diodes (OLEDs) due to its attractive sky-blue emission, high emission efficiency, and suitable energy levels .
Synthesis Analysis
The synthesis of FIrpic involves heating IrCl3∙nH2O with 2-(2’,4’-difluorophenylpyridine) (F2ppy) overnight at 120 °C in a 3:1 mixture of 2-ethoxyethanol and water under an Ar atmosphere . The resulting iridium chloro-bridged dimer [(F2ppy)2IrCl]2 is then refluxed with 4,7-diphenyl-1,10-phenanthroline at 40 °C under an Argon atmosphere in a 1:1 mixture of dichloromethane and methanol .Molecular Structure Analysis
FIrpic is a bis-cyclometallated iridium complex. Its chemical formula is C28H16F4IrN3O2 and it has a molecular weight of 694.66 g/mol . The geometrical structures and photophysical properties of FIrpic have been fully investigated by density functional theory and time-dependent density functional theory .Chemical Reactions Analysis
FIrpic degrades through the loss of the picolinate ancillary ligand. The resulting iridium fragment can be efficiently trapped “in-situ” as a BPhen derivative . This degradation process is well mirrored when a suitably engineered, FIrpic-based, OLED is operated and aged .Physical And Chemical Properties Analysis
FIrpic has an absorption λ max of 256 nm and fluorescence λ em of 468 nm, 535 nm in DCM. Its HOMO and LUMO energy levels are 5.8 eV and 3.1 eV, respectively . It appears as a yellow powder and has a melting point of 330-335 °C .Scientific Research Applications
Electroluminescence in OLEDs FIrpic, known for its sky-blue emission and high emission efficiency, is extensively studied in the context of organic light-emitting diodes (OLEDs). It's an archetype blue phosphorescent emitter used in various electroluminescent devices, with a focus on the synthesis, structural characterizations, and key properties of this emitter, including theoretical studies and selected monochromatic electroluminescent devices using FIrpic as the emitting dopant (Baranoff & Curchod, 2015).
High-Efficiency Blue Electrophosphorescent Polymers FIrpic has been used in creating novel blue electrophosphorescent polymers with a fluorinated poly(arylene ether phosphine oxide) backbone. These polymers, containing FIrpic as the blue emitter, achieve high luminous efficiency, comparable to physical blend systems, suggesting its potential in developing high-performance all-phosphorescent white polymer based systems (Shao et al., 2012).
Exothermic Host-Guest Energy Transfer Efficient blue electrophosphorescence has been achieved using exothermic energy transfer from a host material to FIrpic. This approach leads to a significant increase in performance over previous endothermic blue electrophosphorescent devices, with high external electroluminescent quantum efficiency and luminous power efficiency (Holmes et al., 2003).
Photo- and Electroluminescence Properties in Organic Crystals Research has investigated the optical and structural properties of FIrpic in organic crystals. These crystals exhibit photophysical properties beneficial for solid-state lighting applications, demonstrating potential in overcoming luminescence self-quenching issues in optoelectronic devices (Maggiore et al., 2016).
Stability and Degradation in OLEDs Studies have also focused on the stability and degradation processes of FIrpic in OLEDs. FIrpic shows higher stability compared to similar materials, and research delves into the chemical reactions and degradation mechanisms involved, highlighting its suitability in OLED structures (Seifert et al., 2013).
Ultra High Efficiency Blue OLEDs Research has developed ultra high efficiency blue OLEDs using FIrpic, achieving extremely high power efficiencies without light outcoupling enhancement. This represents a notable advancement in OLED technology (Sasabe et al., 2008).
Safety And Hazards
FIrpic may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to ensure adequate ventilation . In case of contact with skin or eyes, it is recommended to wash off with soap and plenty of water and to rinse thoroughly with plenty of water for at least 15 minutes, respectively .
Future Directions
properties
IUPAC Name |
2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium;pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H6F2N.C6H5NO2.Ir/c2*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;8-6(9)5-3-1-2-4-7-5;/h2*1-4,6-7H;1-4H,(H,8,9);/q2*-1;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXYMQNTSZXWLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C(=O)O.[Ir] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H17F4IrN3O2-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
695.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Firpic | |
CAS RN |
376367-93-0 | |
Record name | Bis[3,5-difluoro-2-(2-pyridyl)phenyl] (2-carboxypyridyl) iridium (III) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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